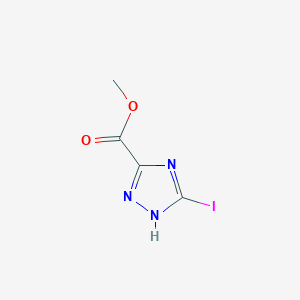

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate

Description

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an iodine atom at position 5 and a methyl ester group at position 2. The triazole ring system is notable for its stability and versatility in medicinal chemistry and materials science. Its molecular formula is C₅H₅IN₃O₂, with a molecular weight of 281.02 g/mol (calculated).

Properties

IUPAC Name |

methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMHKRZGGPMTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The iodination of the triazole ring can be achieved using iodine or iodinating agents under mild conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale esterification and iodination reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include various substituted triazoles with different functional groups.

Oxidation and Reduction Reactions: Products include oxidized or reduced triazole derivatives.

Scientific Research Applications

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, focusing on substituent variations and their implications:

Physicochemical Properties

- Methyl esters generally exhibit higher solubility than ethyl esters .

- Thermal Stability : Methyl 1H-1,2,4-triazole-3-carboxylate derivatives have melting points ranging from 185–218°C, with iodinated analogs expected to have similar or higher stability due to halogen bonding .

Biological Activity

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Triazole Compounds

Triazoles are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. The structural features of triazoles allow them to influence multiple biochemical pathways, making them valuable in medicinal chemistry.

Target Interactions

this compound may exert its biological effects through interactions with enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cyclooxygenase (COX), which play crucial roles in metabolic processes and inflammation .

- Gene Expression Modulation : Some triazoles can alter gene expression patterns, potentially influencing cellular proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

These results indicate that the compound exhibits significant cytotoxicity, particularly in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines.

Anti-inflammatory Activity

Triazole derivatives have also demonstrated anti-inflammatory properties. This compound has been studied for its ability to inhibit COX enzymes:

This compound exhibited selectivity for COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Study on Anticancer Effects

In a study examining the effects of various triazole derivatives on leukemia cells, this compound was found to significantly induce apoptosis in K562 cells. The mechanism involved increased accumulation of cells in the subG1 phase, indicating cell death through apoptosis .

Study on Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrase by triazole derivatives. This compound was part of a series that demonstrated promising inhibitory activity against this enzyme, with implications for treating conditions like glaucoma and edema .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.